![molecular formula C16H18N2S B2690708 1-(Biphenyl-4-yl)-3-propylthiourea CAS No. 851904-80-8](/img/structure/B2690708.png)
1-(Biphenyl-4-yl)-3-propylthiourea
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Overview
Description
Biphenyl derivatives are of great interest in the field of organic synthesis and pharmaceuticals . They are used as starting materials for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
Synthesis Analysis
The synthesis of biphenyl derivatives often involves cross-coupling reactions . For example, N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine was obtained by means of a Buchwald–Hartwig cross-coupling reaction .
Molecular Structure Analysis
Biphenyl is an aromatic hydrocarbon consisting of two connected phenyl rings . The structure of biphenyl derivatives can be confirmed by means of elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, IR and UV spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
Biphenyl participates in many of the reactions that are typical for benzene, for example, substitution reactions upon treatment with halogens in the presence of a Lewis acid .
Scientific Research Applications
Synthesis and Structural Analysis
- 1-(Biphenyl-4-yl)-3-propylthiourea and its derivatives are synthesized for various research purposes. For instance, the synthesis of aminothiazole derivatives, including 4-(biphenyl-4-yl)thiazol-2-amine, involves Suzuki-Miyaura cross-coupling reactions. These compounds exhibit potential in electronic and spectroscopic applications as confirmed by density functional theory (DFT) and X-ray diffraction studies (Adeel et al., 2017).
Biological and Pharmacological Activities
- Biphenyl-based compounds, including those similar to 1-(Biphenyl-4-yl)-3-propylthiourea, show significant biological activities. They have applications in the treatment of hypertension and inflammation. Some of these compounds have been found to exhibit anti-tyrosinase activities, which are comparable to standard inhibitors like kojic acid (Kwong et al., 2017).
Material Science and Corrosion Inhibition
- Certain derivatives of 1-(Biphenyl-4-yl)-3-propylthiourea are utilized in material science. For instance, studies on biphenyl chalcone derivatives reveal their effectiveness in corrosion inhibition of mild steel in acidic mediums. These studies involve techniques like weight loss measurements, polarization studies, and electrochemical impedance spectra (Baskar et al., 2012).
Antimicrobial Properties
- Some derivatives of 1-(Biphenyl-4-yl)-3-propylthiourea show antimicrobial properties. For example, 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes, related to antifungal bifonazole, were synthesized and tested for antimicrobial activity against pathogenic fungi responsible for human diseases (Castellano et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-phenylphenyl)-3-propylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-2-12-17-16(19)18-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXKPBRAGNLSHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Biphenyl-4-yl)-3-propylthiourea |
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